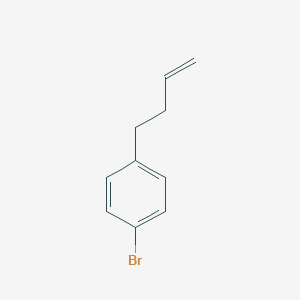

4-(4-Bromophenyl)-1-butene

Overview

Description

4-(4-Bromophenyl)-1-butene is a useful research compound. Its molecular formula is C10H11Br and its molecular weight is 211.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

McMurry Coupling and Stereochemistry

Research has demonstrated that the McMurry coupling of 4-bromoacetophenone leads to the formation of 2,3-bis(4-bromophenyl)-2-butenes. This outcome is significant for understanding stereochemical processes in organic synthesis, especially resolving inconsistencies in earlier literature assignments (R. Daik, W. Feast, A. Batsanov, J. Howard, 1998).

Building Blocks for Molecular Electronics

Simple and accessible aryl bromides, like 4-bromophenyl tert-butyl sulfide, serve as crucial precursors for molecular wires in electronics. Their role in the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires emphasizes their importance in the field of molecular electronics (N. Stuhr-Hansen, J. Sørensen, K. Moth‐Poulsen, J. B. Christensen, T. Bjørnholm, M. Nielsen, 2005).

Hydrovinylation Reactions

In catalytic processes, 4-bromostyrene undergoes codimerization with ethylene, leading to the production of 3-(4-bromophenyl)-1-butene. This reaction is significant for its high yield and selectivity, showcasing the potential for synthesizing pharmaceutically relevant compounds (T. V. RajanBabu, N. Nomura, Jian Jin, M. Nandi, Haengsoon Park, Xiu-Li Sun, 2003).

Photolytic Precursor Studies

The study of 2-bromo-1-butene, a photolytic precursor to 1-buten-2-yl radicals, provides insights into the reaction dynamics of C(4)H(7) radical isomers. Understanding the dissociation channels of these radicals has implications for reaction mechanisms in physical chemistry (Johanna L. Miller, M. Krisch, L. Butler, J. Shu, 2005).

Stereospecific Addition in Chemical Reactions

The reaction of disilyne RSi≡SiR with cis- and trans-butenes leads to stereospecific products, illustrating the intricate dynamics of molecular interactions and the potential for novel synthetic routes in organic chemistry (Rei Kinjo, M. Ichinohe, A. Sekiguchi, Nozomi Takagi, Michinori Sumimoto, S. Nagase, 2007).

Investigations in Heterogeneous Oxidation Catalysis

Research on bromomethylcyclopropane and 4-bromo-1-butene on oxygen-covered surfaces provides valuable data on the lifetimes of radical intermediates in heterogeneous oxidation catalysis. This research is crucial for understanding catalytic processes at a molecular level (J. A. Levinson, I. Kretzschmar, M. A. Sheehy, L. Deiner, C. Friend, 2001).

Microbial Epoxidation Processes

Stereoselective epoxidation of 4-bromo-1-butene reveals the influence of microbial processes in chemical transformations. This research highlights the role of microorganisms in modifying chemical compounds, which could have applications in biotechnology and green chemistry (A. Archelas, S. Hartmans, J. Tramper, 1988).

Transformations in Catalysis

Studies on the transformation of 1-butene on modified HZSM-5 zeolites show how catalyst modifications can intensify propylene production, emphasizing the importance of catalyst design in industrial chemical processes (E. Epelde, A. G. Gayubo, M. Olazar, J. Bilbao, A. Aguayo, 2014).

Mechanism of Action

Target of Action

Compounds with similar structures, such as n-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been studied for their antimicrobial and antiproliferative activities . These compounds have shown promising activity against bacterial (Gram positive and Gram negative) and fungal species .

Mode of Action

Related compounds have been shown to interact with their targets, leading to antimicrobial and anticancer effects . Molecular docking studies have been carried out to study the binding mode of these active compounds with their receptors .

Biochemical Pathways

Related compounds have been shown to block the biosynthesis of certain bacterial lipids , which could potentially disrupt essential cellular processes.

Result of Action

Related compounds have shown promising antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-bromo-4-but-3-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5-8H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNBBDYPPSSRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442426 | |

| Record name | 4-(4-Bromophenyl)-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15451-32-8 | |

| Record name | 4-(4-Bromophenyl)-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)